N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide
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Overview
Description
N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a cyclopropyl group, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyano-cyclopropyl intermediate: This step might involve the reaction of a cyclopropyl halide with a cyanide source under basic conditions.
Quinoline derivative synthesis: The 4-methylquinoline-2-thiol can be synthesized through various methods, including the Skraup synthesis.
Coupling reaction: The final step could involve coupling the cyano-cyclopropyl intermediate with the quinoline derivative using a suitable coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under conditions such as reflux in an appropriate solvent.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide may have several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Materials Science: Possible applications in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyano-1-cyclopropylethyl)-2-((4-chloroquinolin-2-yl)thio)acetamide
- N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)propionamide
Uniqueness
N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide may be unique in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the cyano and cyclopropyl groups, in particular, might influence its stability, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C18H19N3OS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H19N3OS/c1-12-9-17(20-15-6-4-3-5-14(12)15)23-10-16(22)21-18(2,11-19)13-7-8-13/h3-6,9,13H,7-8,10H2,1-2H3,(H,21,22) |
InChI Key |
FSOKNERZRRBBHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC(C)(C#N)C3CC3 |
Origin of Product |
United States |
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